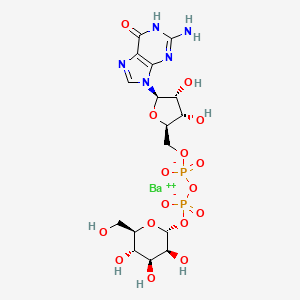
GUanosine 5-(trihydrogen diphosphate), P-alpha-D-mannopyranosyl ester, xbarium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanosine 5-(trihydrogen diphosphate), P-alpha-D-mannopyranosyl ester, xbarium salt is a complex organic compound that plays a significant role in various biochemical processes. It is a derivative of guanosine diphosphate (GDP) and is often used in research related to nucleotide sugars and glycosylation processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanosine 5-(trihydrogen diphosphate), P-alpha-D-mannopyranosyl ester, xbarium salt typically involves the phosphorylation of guanosine followed by the esterification with alpha-D-mannopyranosyl. The reaction conditions often require the presence of specific catalysts and controlled pH levels to ensure the correct formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors. The process includes the precise control of temperature, pH, and reaction time to maximize yield and purity. The final product is usually purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Guanosine 5-(trihydrogen diphosphate), P-alpha-D-mannopyranosyl ester, xbarium salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an aqueous or alcoholic solution.
Substitution: Nucleophiles like hydroxide ions in a basic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield guanosine 5-(trihydrogen diphosphate), P-alpha-D-mannopyranosyl ester with additional oxygen-containing functional groups.
Scientific Research Applications
Guanosine 5-(trihydrogen diphosphate), P-alpha-D-mannopyranosyl ester, xbarium salt is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in the synthesis of nucleotide sugars.
Biology: In studies related to glycosylation and cellular signaling pathways.
Medicine: As a potential therapeutic agent in the treatment of diseases related to glycosylation defects.
Industry: In the production of biopharmaceuticals and diagnostic reagents.
Mechanism of Action
The compound exerts its effects by participating in glycosylation processes, where it acts as a donor of mannose residues. It interacts with specific enzymes, such as glycosyltransferases, to facilitate the transfer of mannose to target molecules. This process is crucial for the proper functioning of various cellular pathways, including protein folding and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Guanosine 5’-diphosphate (GDP): A precursor to guanosine 5-(trihydrogen diphosphate), P-alpha-D-mannopyranosyl ester.
Guanosine 5’-triphosphate (GTP): Another nucleotide involved in cellular signaling.
GDP-mannose: A similar compound that also participates in glycosylation processes.
Uniqueness
Guanosine 5-(trihydrogen diphosphate), P-alpha-D-mannopyranosyl ester, xbarium salt is unique due to its specific ester linkage with alpha-D-mannopyranosyl, which makes it particularly useful in studies related to mannose metabolism and glycosylation.
This compound’s unique structure and properties make it a valuable tool in various scientific research applications, contributing to our understanding of complex biochemical processes.
Properties
Molecular Formula |
C16H23BaN5O16P2 |
|---|---|
Molecular Weight |
740.7 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;barium(2+) |
InChI |
InChI=1S/C16H25N5O16P2.Ba/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15;/h3-5,7-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H3,17,19,20,28);/q;+2/p-2/t4-,5-,7-,8-,9+,10-,11+,14-,15-;/m1./s1 |
InChI Key |
WJKFJPIRDHGTRH-IERNEBSOSA-L |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N=C(NC2=O)N.[Ba+2] |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OC4C(C(C(C(O4)CO)O)O)O)O)O)N=C(NC2=O)N.[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















